4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidinones This compound is characterized by its unique structure, which includes a pyridin-2-ylmethyl group and a 2,5-dimethylbenzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopenta[d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-2-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the 2,5-dimethylbenzylthio group: This can be done through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., alkyl halides) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: can be compared with other cyclopenta[d]pyrimidinones that have different substituents.
Other thioether-containing compounds: These compounds may have similar chemical properties but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-9-10-16(2)17(12-15)14-27-21-19-7-5-8-20(19)25(22(26)24-21)13-18-6-3-4-11-23-18/h3-4,6,9-12H,5,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFACGXWAYLBHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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